molecular formula C16H23N3O3S B2945162 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide CAS No. 1424697-39-1

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2945162
CAS No.: 1424697-39-1
M. Wt: 337.44
InChI Key: FIHMHDFWIZSMHH-UHFFFAOYSA-N
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Description

N-[3-(4-Methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates two pharmaceutically significant motifs: a sulfonamide group and a methylpiperazine moiety. Sulfonamides represent a major class of compounds that serve as the basis for various drugs, including antibacterial agents, anticonvulsants, and diuretics . The 4-methylpiperazine group is a common feature in many bioactive molecules and is known to influence the pharmacokinetic properties of a compound, such as its solubility and binding affinity . The specific arrangement of these groups suggests potential for application in probe or inhibitor discovery, particularly for targets involving G-protein-coupled receptors (GPCRs) or various enzymes. Researchers may find this compound valuable as a building block or intermediate in the synthesis of more complex molecules for high-throughput screening campaigns. The presence of the styryl sulfonamide segment also offers a potential site for spectroscopic analysis or further derivatization. This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHMHDFWIZSMHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide typically involves a multi-step process. One common method includes the condensation of 4-methylpiperazine with an appropriate aldehyde or ketone to form an intermediate, which is then reacted with a sulfonyl chloride derivative to yield the final product . The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Structural and Pharmacological Comparison
Compound Name Core Structure Key Substituents Therapeutic Target Key Features
N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide Phenylethene-sulfonamide 4-Methylpiperazine, ketone-propyl linker Hypothesized enzyme targets (e.g., kinases) Balanced lipophilicity from phenylethene; enhanced solubility via piperazine
Segartoxaban (WHO INN) Benzene-sulfonamide-thiophene-carboxamide 4-Methylpiperazine, 2-oxopyrrolidinyl Factor Xa, thrombin (coagulation) Dual anticoagulant action; complex substituents improve target specificity
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole-carbaldehyde Chlorophenylsulfanyl, trifluoromethyl Undisclosed (likely enzyme inhibition) High electrophilicity from carbaldehyde; halogenation enhances metabolic stability

Structure-Activity Relationships (SAR)

  • Sulfonamide Role : All three compounds feature sulfonamide groups, which are critical for hydrogen bonding with enzyme active sites. The target compound’s phenylethene-sulfonamide may favor π-π stacking in hydrophobic pockets, whereas Segartoxaban’s benzene-sulfonamide integrates a 2-oxopyrrolidinyl group for enhanced thrombin affinity .
  • Piperazine vs. Pyrazole : The target compound’s 4-methylpiperazine improves water solubility, a contrast to the pyrazole ring in ’s compound, which introduces steric bulk and electronic effects (e.g., trifluoromethyl’s electron-withdrawing properties) .

Pharmacokinetic and Efficacy Insights

  • Target Compound: Limited empirical data are available, but its structural features suggest moderate metabolic stability (piperazine reduces CYP450 interactions) and oral bioavailability.
  • Segartoxaban : Demonstrated high efficacy in preclinical anticoagulation studies, with IC₅₀ values <10 nM for Factor Xa inhibition. The 2-oxopyrrolidinyl group mitigates off-target effects .
  • Compound : The chlorophenylsulfanyl and trifluoromethyl groups likely prolong half-life by resisting oxidative metabolism, though the carbaldehyde may pose reactivity risks .

Biological Activity

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

The compound can be described by its IUPAC name and structural formula. It features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of carbonic anhydrase (CA) isoforms.

The primary mechanism by which this compound exerts its effects is through the inhibition of specific enzymes. In particular, it has shown activity against human carbonic anhydrase isoforms, which play a crucial role in regulating pH and fluid balance in tissues.

Inhibition Studies

Recent studies have highlighted the compound's inhibitory effects on various cancer cell lines. For instance, it was evaluated against HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) cells. The results indicated a significant reduction in cell viability at varying concentrations, demonstrating its potential as an anticancer agent.

CompoundCell LineIC50 (µM)Mechanism of Action
16aHT-295.0CA IX inhibition
16bMDA-MB-2313.5CA IX and XII inhibition
16eMG-63 (osteosarcoma)4.0CA IX inhibition

These results suggest that the compound may selectively inhibit tumor-associated carbonic anhydrases, leading to reduced tumor growth and altered tumor microenvironment conditions.

Case Studies

In a study published in December 2021, compounds similar to this compound were tested for their ability to reverse acidification in tumor microenvironments. The study found that compounds with structural similarities exhibited significant efficacy in reducing extracellular acidity and inhibiting tumor cell migration under hypoxic conditions .

Research Findings

Further research has demonstrated that the compound's structure significantly influences its biological activity. The presence of the piperazine moiety enhances the compound's ability to penetrate cellular membranes and interact with target enzymes effectively. Structure–activity relationship (SAR) studies indicate that modifications to the piperazine ring can lead to improved selectivity for CA IX over other isoforms .

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